3-Fluoro-4-iodotoluene

CAS No.: 452-79-9

Cat. No.: VC2333068

Molecular Formula: C7H6FI

Molecular Weight: 236.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 452-79-9 |

|---|---|

| Molecular Formula | C7H6FI |

| Molecular Weight | 236.02 g/mol |

| IUPAC Name | 2-fluoro-1-iodo-4-methylbenzene |

| Standard InChI | InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |

| Standard InChI Key | XVHYSMVSLDIUCM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)I)F |

| Canonical SMILES | CC1=CC(=C(C=C1)I)F |

Introduction

Chemical Identity and Nomenclature

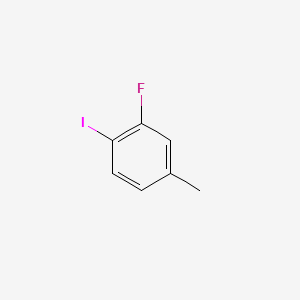

3-Fluoro-4-iodotoluene is a halogenated toluene derivative with precise positioning of functional groups. The compound has several naming conventions and identifiers used across chemical databases and literature.

Basic Identification

The compound 3-Fluoro-4-iodotoluene is uniquely identified through several standard chemical identifiers, as detailed in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 452-79-9 |

| Molecular Formula | C₇H₆FI |

| Molecular Weight | 236.03 g/mol |

| MDL Number | MFCD00143162 |

| InChI Key | XVHYSMVSLDIUCM-UHFFFAOYSA-N |

| PubChem CID | 2774524 |

Structural Characteristics

The molecular structure of 3-Fluoro-4-iodotoluene features a toluene backbone with strategically positioned halogen substituents that significantly influence its chemical reactivity.

Molecular Structure

3-Fluoro-4-iodotoluene has a toluene core (methylbenzene) with a fluorine atom at position 3 and an iodine atom at position 4 of the benzene ring. The structural formula can be represented using SMILES notation as CC1=CC(=C(C=C1)I)F . The structure contains a total of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom, arranged to form a substituted aromatic ring.

Chemical Bonding and Electronic Properties

The compound exhibits interesting electronic properties due to the presence of both fluorine and iodine substituents. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects. The iodine atom, with its large atomic radius and polarizable electron cloud, introduces unique reactivity patterns to the molecule. The methyl group at position 1 serves as a mild electron-donating group, further modifying the electronic distribution within the aromatic system.

Physical Properties

3-Fluoro-4-iodotoluene possesses distinctive physical properties that are important for its handling, storage, and application in laboratory and industrial settings.

General Physical Characteristics

The compound exhibits physical properties typical of halogenated aromatic compounds, as summarized in Table 2:

Thermodynamic Properties

The thermal behavior of 3-Fluoro-4-iodotoluene is characterized by the following properties:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 138-139°C at 9 mmHg | |

| Flash Point | 92°C (198°F) or 199°F | |

| Melting Point | Not specified in search results | - |

The discrepancy in flash point values (between 92°C/198°F and 199°F) may be due to different measurement methods or experimental conditions used by different sources .

Applications and Research

While the search results don't provide extensive information about specific applications of 3-Fluoro-4-iodotoluene, its structure suggests several potential uses in organic synthesis and research.

Synthetic Applications

As a halogenated aromatic compound, 3-Fluoro-4-iodotoluene likely serves as:

-

A building block in organic synthesis, particularly in coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) where the iodine can act as a leaving group

-

An intermediate in the preparation of more complex fluorinated aromatic compounds

-

A precursor for pharmaceutical or agrochemical synthesis

The presence of both fluorine and iodine provides orthogonal reactivity patterns that can be exploited in selective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume